molecular formula C14H21N3O B2380566 1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one CAS No. 2034332-23-3

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2380566
CAS No.: 2034332-23-3
M. Wt: 247.342
InChI Key: CPQRBCWTZHCPTC-UHFFFAOYSA-N
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Description

1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.342. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

Compounds featuring pyrazole or cyclopropane units have been synthesized and evaluated for their antibacterial activities. For instance, a study by Asiri and Khan (2010) synthesized a series of Schiff bases containing the pyrazolone moiety and evaluated their antibacterial activities, revealing moderate to good efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010). Similarly, research on heterocyclic compounds, including pyrazol-6-one derivatives, has shown promising analgesic and antiinflammatory activities, indicating the potential therapeutic applications of these molecules (Kuo, Huang, & Nakamura, 1984).

Catalytic Applications

Research on nano α-Al2O3 supported ammonium dihydrogen phosphate demonstrates its utility as a novel and heterogeneous catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This showcases the potential of incorporating cyclopropane and pyrazole units in catalysis, facilitating efficient and environmentally friendly synthetic routes (Maleki & Ashrafi, 2014).

Antibacterial and Antifungal Evaluation

Compounds derived from pyrazole and cyclopropane have been synthesized and assessed for their antibacterial and antifungal properties. A study demonstrated the preparation of new heterocyclic compounds containing a sulfonamido moiety, which exhibited significant antibacterial activities, highlighting the versatility of these structures in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . It acts as a type II HBV Capsid Assembly Modulator (CAM) . In addition, it has been identified as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 2 (mGluR2) .

Mode of Action

This compound interacts with its targets by modulating their assembly or activity. In the case of HBV, it modulates the assembly of the capsid, a crucial step in the virus’s life cycle . As a negative allosteric modulator of mGluR2, it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .

Biochemical Pathways

The compound affects the biochemical pathway of HBV replication by modulating the assembly of the viral capsid . This disrupts the virus’s life cycle, reducing its ability to infect host cells . The modulation of mGluR2 activity can impact various neurological pathways, as these receptors play a key role in synaptic transmission and neuronal excitability .

Pharmacokinetics

The compound exhibits acceptable oral pharmacokinetic (PK) profiles . The acyclic form of the compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while the cyclic form showed improved plasma exposure . This suggests that the compound’s bioavailability and efficacy may be improved by modifying its structure .

Result of Action

The modulation of HBV capsid assembly results in reduced HBV activity, making this compound a potential therapeutic agent for HBV infections . The negative allosteric modulation of mGluR2 can have various effects depending on the specific neurological pathways involved .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s structure and, consequently, its mode of action

Properties

IUPAC Name

1-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-6-7-17-11(9-16)8-12(15-17)10-4-5-10/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQRBCWTZHCPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN2C(=CC(=N2)C3CC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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